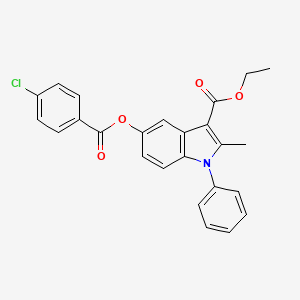

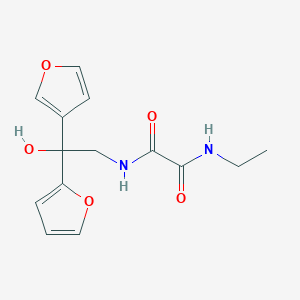

N1-ethyl-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-ethyl-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of edema and hypertension. Furosemide belongs to the class of loop diuretics, which act on the ascending limb of the loop of Henle in the kidney to inhibit the reabsorption of sodium and chloride ions. This results in an increased excretion of water and electrolytes, leading to a reduction in blood volume and blood pressure.

Applications De Recherche Scientifique

Catalytic Activity in Organic Synthesis

- N,N'-Bisoxalamides, including compounds similar to N1-ethyl-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide, enhance the catalytic activity in copper-catalyzed coupling reactions. These reactions are significant for synthesizing pharmaceutically important compounds (Bhunia, Kumar, & Ma, 2017).

Photocatalysis and Green Chemistry

- Photocatalysis, a sustainable approach to organic synthesis, can be facilitated by derivatives of furan compounds. This method eliminates the need for transition metals and oxidants, contributing to green chemistry practices (Zhang et al., 2017).

Biobased Polymers

- Furan derivatives, like 2,5-bis(hydroxymethyl)furan, are used in the enzymatic synthesis of biobased polyesters, offering a sustainable alternative to petroleum-based polymers. This application is vital for developing environmentally friendly materials (Jiang et al., 2014).

Nanomaterial Synthesis

- Nanowires, such as Nb2O5 nanowires, can be synthesized using oxalamide derivatives. These nanomaterials have applications in catalysis, including the ethanolysis of furfuryl alcohol, demonstrating the versatility of furan compounds in nanotechnology (Zhang et al., 2020).

Energetic Materials

- Derivatives of furazan, a compound structurally related to furans, are used in the synthesis of high-performance energetic materials. This illustrates the potential of furan-based compounds in specialized applications like explosives (Zhang & Shreeve, 2014).

Corrosion Inhibition

- Biomass-derived molecules, including those with furan components, can act as effective corrosion inhibitors. This application is particularly relevant in industrial settings to protect metals from corrosive environments (Chen et al., 2021).

Biofuel Production

- The reduction of biomass-derived furanic compounds is a key process in biofuel production, demonstrating the role of furan derivatives in renewable energy technologies (Nakagawa, Tamura, & Tomishige, 2013).

Superoxide Dismutase Mimics

- Certain oxalamide derivatives exhibit properties similar to superoxide dismutase, an important enzyme in oxidative stress management. This application is relevant in biomedical research and therapeutic development (Samuni et al., 1988).

Propriétés

IUPAC Name |

N-ethyl-N'-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c1-2-15-12(17)13(18)16-9-14(19,10-5-7-20-8-10)11-4-3-6-21-11/h3-8,19H,2,9H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZGYJCABRNJTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCC(C1=COC=C1)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-ethyl-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2886420.png)

![1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2886421.png)

![(E)-methyl 4-(((3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)carbamoyl)benzoate](/img/structure/B2886426.png)

![(1S,8R)-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B2886428.png)

![9-benzyl-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2886432.png)

![N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2886434.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2886435.png)